Pentylammonium bromide crystal structure and lattice parameters
Pentylammonium bromide crystal structure and lattice parameters
An In-Depth Technical Guide to the Crystal Structure and Lattice Parameters of Pentylammonium Bromide
Introduction
Pentylammonium bromide (PABr), a member of the n-alkylammonium halide family, is a compound of significant interest in materials science and drug development. Its structure serves as a fundamental building block in the formation of low-dimensional organic-inorganic perovskites, materials renowned for their unique optoelectronic properties. For researchers and formulation scientists, a comprehensive understanding of the PABr crystal structure is paramount. The precise arrangement of ions in the crystal lattice dictates the material's physical and chemical properties, including stability, solubility, and hygroscopicity, which are critical parameters for both materials engineering and pharmaceutical applications.
This guide provides a detailed examination of the anticipated crystal structure of pentylammonium bromide, grounded in the principles of single-crystal X-ray diffraction and drawing analogies from closely related, structurally characterized compounds. We will explore the experimental workflow for structure determination, analyze the intricate network of intermolecular forces that govern the crystal packing, and present the expected crystallographic parameters.
Anticipated Crystallographic Data for Pentylammonium Bromide
| Parameter | Expected Value |
| Chemical Formula | C₅H₁₄N⁺ · Br⁻ |
| Molecular Weight | 168.08 g/mol [2] |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ or a similar non-centrosymmetric space group |
| Lattice Parameters | |
| a | ~5-7 Å |
| b | ~6-8 Å |
| c | ~30-35 Å |
| α, β, γ | 90° |
| Volume (V) | ~900-1500 ų |
| Formula Units (Z) | 4 |
Note: These parameters are estimations based on analogous structures like 2-phenylethylammonium bromide and are subject to experimental verification.[1]
Methodology for Crystal Structure Determination
The gold standard for elucidating the atomic-level structure of crystalline materials is Single-Crystal X-ray Diffraction (SCXRD).[3][4] This non-destructive technique provides precise information on unit cell dimensions, bond lengths, and bond angles.[3] The workflow for determining the crystal structure of pentylammonium bromide is a multi-step process requiring meticulous execution.
Experimental Protocol: From Synthesis to Structure
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Synthesis of Pentylammonium Bromide:
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Reaction: Pentylamine is reacted with hydrobromic acid in a 1:1 molar ratio, typically in an ethanol or isopropanol solution. The reaction is an acid-base neutralization that forms the pentylammonium bromide salt.
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Equation: CH₃(CH₂)₄NH₂ + HBr → [CH₃(CH₂)₄NH₃]⁺Br⁻
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Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether) to remove unreacted starting materials and impurities.
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Growth of High-Quality Single Crystals:
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Rationale: The quality of the diffraction data is directly dependent on the quality of the crystal.[5] The objective is to grow a single, optically clear, and defect-free crystal with dimensions typically between 0.1 and 0.3 mm.[3]
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Method: Slow Solvent Evaporation:
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Prepare a saturated solution of purified pentylammonium bromide in a suitable solvent (e.g., isopropanol) at room temperature.
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Filter the solution through a syringe filter (0.22 µm) into a clean crystallizing dish or vial.
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Cover the container with a perforated film (e.g., Parafilm with small pinholes) to slow the rate of evaporation.[5]
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Allow the solvent to evaporate slowly and undisturbed over several days to weeks in a vibration-free environment.
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-
Single-Crystal X-ray Diffraction Data Collection:
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A suitable crystal is selected under a polarizing microscope to ensure it is a single domain.[5]
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The crystal is mounted on a goniometer head and placed on the diffractometer.
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The instrument, equipped with an X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector, rotates the crystal through a series of angles.[3]
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As the crystal rotates, the X-ray beam is diffracted by the planes of the crystal lattice, producing a pattern of reflections (spots) of varying intensities.
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The positions and intensities of thousands of these reflections are collected and recorded.
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Structure Solution and Refinement:
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The collected diffraction data is processed to determine the unit cell parameters and space group.
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Computational software is used to solve the "phase problem" and generate an initial electron density map, revealing the positions of the atoms.
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The atomic positions and their thermal displacement parameters are refined against the experimental data to achieve the best possible fit, resulting in a final, accurate crystal structure.
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Workflow Visualization
Caption: Workflow for Pentylammonium Bromide Crystal Structure Determination.
In-Depth Analysis of the Crystal Structure
The crystal structure of pentylammonium bromide is stabilized by a hierarchy of intermolecular interactions, which collectively dictate the three-dimensional packing of the ions.[6][7]
Primary Structural Motif: The Hydrogen-Bonded Network
The dominant interaction within the crystal lattice is the charge-assisted hydrogen bonding between the ammonium headgroup (-NH₃⁺) of the pentylammonium cation and the bromide anions (Br⁻). Each ammonium group has three acidic protons that can act as hydrogen bond donors. These protons form strong N-H···Br hydrogen bonds with neighboring bromide ions.[1] This interaction is primarily electrostatic in nature and is the key organizing force, typically resulting in the formation of a two-dimensional, hydrophilic sheet or layer composed of the ammonium heads and bromide ions.[1]
Secondary Structural Motif: Van der Waals Interactions
The hydrophobic pentyl chains extend away from the hydrophilic layers. These aliphatic tails interact with the tails of adjacent molecules via weaker van der Waals forces. The extended, all-trans conformation of the alkyl chains allows for efficient packing, maximizing these stabilizing interactions. This segregation of hydrophilic and hydrophobic regions leads to the formation of a distinct layered structure, with alternating organic and inorganic layers.
Polymorphism and Phase Transitions
Alkylammonium halides are well-known for exhibiting polymorphism—the ability to exist in more than one crystal form—and temperature-dependent phase transitions.[8][9] These transitions often involve changes in the ordering of the alkyl chains or slight rearrangements in the hydrogen-bonding network. For pentylammonium bromide, it is plausible that different polymorphs could be isolated depending on the crystallization conditions. Furthermore, upon heating or cooling, the material may undergo phase transitions to different crystal systems (e.g., from orthorhombic to monoclinic), which would be observable through techniques like Differential Scanning Calorimetry (DSC).[10]
Visualization of Intermolecular Interactions
Caption: Key Intermolecular Interactions in the PABr Crystal Lattice.
Conclusion
The crystal structure of pentylammonium bromide is characterized by a layered arrangement driven by a combination of strong, charge-assisted N-H···Br hydrogen bonds and weaker van der Waals interactions. The hydrophilic layers, composed of ammonium headgroups and bromide anions, are separated by hydrophobic layers of interdigitated pentyl chains. This well-defined architecture, likely belonging to an orthorhombic crystal system, is fundamental to the material's properties. For scientists in materials research and drug development, controlling the crystallization process to obtain a specific, well-characterized polymorphic form is essential for ensuring reproducibility and optimizing performance in any application.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 21896523, Pentylammonium bromide. Retrieved from [Link].
-
Materials Project (n.d.). mp-36248. Retrieved from [Link].
-
Gushchin, A. L., & Kuzemko, K. O. (2019). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. Symmetry, 11(9), 1168. Available at: [Link].
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11098210, (5-Bromopentyl)trimethylammonium bromide. Retrieved from [Link].
-
Caballero, M., & Alkorta, I. (2013). The nature of the C–Br⋯Br–C intermolecular interactions found in molecular crystals: a general theoretical-database study. CrystEngComm, 15(41), 8346-8356. Available at: [Link].
-
Munshi, P., & Guru Row, T. N. (2006). Intra- and intermolecular interactions in small bioactive molecules: cooperative features from experimental and theoretical charge-density analysis. Acta Crystallographica Section B: Structural Science, 62(4), 612-626. Available at: [Link].
-
Gavezzotti, A. (2013). Intermolecular interactions in molecular crystals: what's in a name? Faraday Discussions, 167, 499-510. Available at: [Link].
-
University of Zurich, Department of Chemistry (n.d.). Preparation of Single Crystals for X-ray Diffraction. Retrieved from [Link].
-
Ramasamy, P., et al. (2020). Growth and structural and physical properties of diisopropylammonium bromide molecular single crystals. Journal of Applied Crystallography, 53(4), 934-945. Available at: [Link].
-
Rademeyer, M. (2007). 2-Phenylethylammonium bromide. Acta Crystallographica Section E: Structure Reports Online, 63(1), o221-o223. Available at: [Link].
-
Luminescence Technology Corp. (n.d.). iso-Pentylammonium bromide. Retrieved from [Link].
-
Wang, Y., et al. (2019). Pressure-Induced Phase Transition and Band Gap Engineering in Propylammonium Lead Bromide Perovskite. The Journal of Physical Chemistry Letters, 10(15), 4204-4210. Available at: [Link].
-
Carleton College, Science Education Resource Center (2007). Single-crystal X-ray Diffraction. Retrieved from [Link].
-
Ghaffari, A. T., et al. (2023). Surface Engineering of Methylammonium Lead Bromide Perovskite Crystals for Enhanced X-ray Detection. The Journal of Physical Chemistry Letters, 14(40), 9119-9125. Available at: [Link].
-
Szafrański, M., & Katrusiak, A. (2017). Pressure-Induced Phase Transition versus Amorphization in Hybrid Methylammonium Lead Bromide Perovskite. The Journal of Physical Chemistry Letters, 8(11), 2496-2501. Available at: [Link].
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 9021, Trimethylpentylammonium bromide. Retrieved from [Link].
-
Perles, J. (2020). Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. Crystals, 10(10), 934. Available at: [Link].
-
Wikipedia (n.d.). List of space groups. Retrieved from [Link].
-
García-Benito, I., et al. (2018). Reassigning the Pressure-Induced Phase Transitions of Methylammonium Lead Bromide Perovskite. The Journal of Physical Chemistry Letters, 9(21), 6375-6380. Available at: [Link].
-
Chen, H., et al. (2021). Crystallization of CsPbBr3 single crystals in water for X-ray detection. Nature Communications, 12(1), 1538. Available at: [Link].
-
Gągor, A., et al. (2024). Phase Transitions and Dynamics in Mixed Three- and Low-Dimensional Lead Halide Perovskites. Chemical Reviews. Available at: [Link].
-
Portell, A., et al. (2009). A new polymorphic form of Otilonium Bromide. Journal of Pharmaceutical Sciences, 98(11), 4357-4365. Available at: [Link].
-
Li, Y., et al. (2023). Adsorption characteristics and microstructure characterization of lithium bromide crystals. Energy Storage Science and Technology, 12(8), 2715-2724. Available at: [Link].
-
Chaâbani, W., et al. (2012). Phase transition in organic–inorganic perovskite (C9H19NH3)2PbI2Br2 of long-chain alkylammonium. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 97, 592-596. Available at: [Link].
-
Moreno, Y. L., et al. (2021). Powder diffraction data and preliminary spectroscopic and thermal characterization of pinaverium bromide, a drug used for functional gastrointestinal disorders. Powder Diffraction, 36(1), 1-5. Available at: [Link].
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pentylammonium bromide | C5H14BrN | CID 21896523 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 4. Characterisation and Study of Compounds by Single Crystal X-ray Diffraction [mdpi.com]
- 5. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 6. Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge [mdpi.com]
- 7. chem.gla.ac.uk [chem.gla.ac.uk]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
